

Introduction: The Critical Role of Chirality in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (2R,3R)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid

CAS No.: 50583-51-2

Cat. No.: B3025338

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In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise; it is a fundamental requirement for ensuring efficacy, safety, and specificity. Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit profoundly different pharmacological and biological activities. Consequently, the ability to isolate a single desired enantiomer from a racemic mixture is a cornerstone of modern chemistry. Di-p-anisoyltartaric acid stands as a preeminent tool in this endeavor. As a highly effective chiral resolving agent, its unique physicochemical properties enable the separation of enantiomers through the formation of diastereomeric salts.^{[1][2]}

This guide provides a comprehensive exploration of the physicochemical properties of di-p-anisoyltartaric acid, offering not just data, but the underlying scientific rationale for its application. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in the laboratory.

Molecular Structure and Chemical Identity

Di-p-anisoyltartaric acid is a derivative of tartaric acid, a naturally occurring chiral molecule.^[3] Its structure is characterized by a butanedioic acid backbone where the hydroxyl groups at the C2 and C3 positions are esterified with p-anisoyl groups (4-methoxybenzoyl groups).^{[4][5]} This rigid, C₂-symmetric chiral scaffold is the foundation of its resolving power.

The compound exists as two enantiomers, the dextrorotatory (+) (S,S) form and the levorotatory (-) (R,R) form, which are mirror images of each other.^{[4][5]} This enantiomeric relationship is critical, as the choice of resolving agent ((+) or (-)) depends on which enantiomer of the target racemic mixture is desired.

Table 1: Chemical Identifiers for Di-p-Anisoyltartaric Acid Enantiomers

Property	(+)-(2S,3S)-Di-p-anisoyltartaric Acid	(-)-(2R,3R)-Di-p-anisoyltartaric Acid	Reference(s)
Synonyms	(+)-Di-p-anisoyl-D-tartaric Acid; D-DATA	(-)-Di-p-anisoyl-L-tartaric Acid; L-DATA	[1][6][7]
CAS Number	191605-10-4	50583-51-2	[4][5][7]
Molecular Formula	C ₂₀ H ₁₈ O ₁₀	C ₂₀ H ₁₈ O ₁₀	[4][5]
Molecular Weight	418.35 g/mol	418.35 g/mol	[6][7][8]
Appearance	White to off-white crystalline solid	White to off-white crystalline solid	[4][9]

Core Physicochemical Properties: A Quantitative Overview

The utility of a chiral resolving agent is intrinsically linked to its physical and chemical properties. These characteristics dictate its behavior in solution, its interaction with other molecules, and the practicalities of its handling and use.

Solubility Profile: The Key to Diastereomer Separation

The solubility of di-p-anisoyltartaric acid and the diastereomeric salts it forms is the most critical factor in a successful resolution. The compound itself exhibits good solubility in common organic solvents such as ethanol, methanol, and acetone, but has limited solubility in water.[4] [7] This profile is advantageous as it allows for flexibility in choosing a solvent system that maximizes the solubility difference between the two diastereomeric salts formed during resolution. The less soluble diastereomer will preferentially crystallize from the solution, enabling its separation by simple filtration.[10]

Thermal and Optical Characteristics

The thermal and optical properties are key indicators of the identity and purity of the compound.

- **Melting Point:** As a crystalline solid, a sharp and defined melting point range is a primary indicator of purity. Values in the literature show some variation, which can be attributed to the specific enantiomeric form, the presence of any solvates (e.g., hydrates), or minor impurities.
- **Optical Rotation:** This is the definitive property of a chiral substance.[3] Di-p-anisoyltartaric acid rotates the plane of polarized light, with the two enantiomers rotating light by an equal magnitude but in opposite directions.[11][12] The specific rotation is a standardized measure used to confirm the enantiomeric identity and purity of the material.[13]

Table 2: Summary of Physicochemical Data

Property	(-)-(2R,3R)-Form Value	(+)-(2S,3S)-Form Value	Reference(s)
Melting Point (°C)	186 - 195	176 - 195	[6][8]
Specific Optical Rotation [α] (c=1, EtOH)	-162° to -171°	+163° to +167°	[6][7][9]
Density (g/cm ³)	~1.4 (Predicted)	~1.4 (Predicted)	[6][7][8]
pKa	~1.48 (Predicted)	~1.48 (Predicted)	[6][7]
Boiling Point (°C at 760 mmHg)	~681.6 (Predicted)	~681.6 (Predicted)	[6][8]
Solubility	Soluble in ethanol, methanol, acetone; Limited in water	Soluble in ethanol, methanol, acetone; Limited in water	[4][6][7]

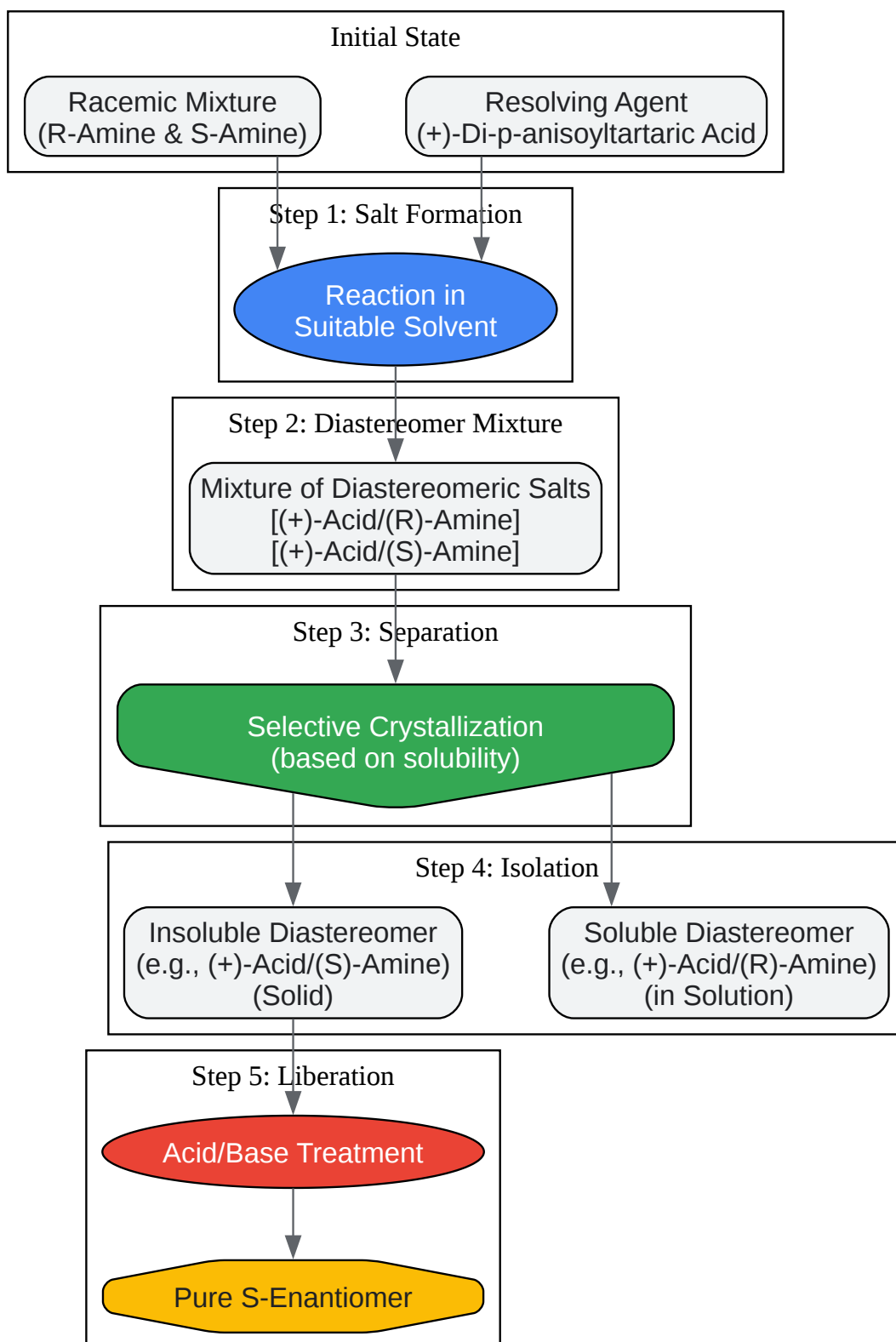
Application Focus: The Mechanism of Chiral Resolution

The primary application of di-p-anisoyltartaric acid is the resolution of racemic mixtures, particularly amines, via the formation of diastereomeric salts.[1][9] This process leverages the fact that while enantiomers have identical physical properties, diastereomers do not.[14]

The process can be summarized as follows:

- **Salt Formation:** The acidic carboxyl groups of the chiral resolving agent react with a basic functional group (e.g., an amine) of the racemic compound.
- **Creation of Diastereomers:** The reaction of a single enantiomer of the resolving agent (e.g., (+)-di-p-anisoyltartaric acid) with a racemic mixture (containing both R- and S-amines) produces a mixture of two diastereomeric salts: [(+)-acid/(R)-amine] and [(+)-acid/(S)-amine].
- **Separation:** Due to their different physical properties, one diastereomeric salt will be less soluble in a given solvent system and will crystallize out of the solution.

- Isolation and Liberation: The crystallized diastereomer is separated by filtration. The purified salt is then treated with a base or acid to break the salt bond, liberating the desired, now enantiomerically pure, compound and recovering the resolving agent.



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Caption: Logical workflow of chiral resolution via diastereomeric salt formation.

Experimental Protocols for Characterization

To ensure the quality and suitability of di-p-anisoyltartaric acid for its intended application, rigorous characterization is essential. The following protocols are self-validating systems for confirming the identity and purity of the material.

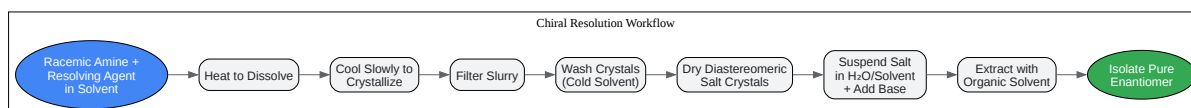
Protocol 1: Determination of Melting Point

- Causality: The melting point is a sensitive indicator of purity. Impurities typically depress and broaden the melting point range. This protocol verifies the purity of the crystalline solid.
- Methodology:
 - Ensure the sample of di-p-anisoyltartaric acid is completely dry and finely powdered.
 - Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
 - Place the capillary tube into a calibrated melting point apparatus.
 - Heat the apparatus rapidly to about 15-20 °C below the expected melting point (e.g., ~165 °C).
 - Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2).
 - The melting point range is reported as T_1 - T_2 . A pure sample should exhibit a sharp range (≤ 2 °C).

Protocol 2: Measurement of Specific Optical Rotation

- Causality: This measurement confirms the compound's chiral identity and enantiomeric purity. The direction of rotation (+ or -) identifies the enantiomer, while the magnitude is proportional to its concentration and enantiomeric excess.
- Methodology:

- Solution Preparation: Accurately weigh approximately 1.0 g of di-p-anisoyltartaric acid and dissolve it in a 100 mL volumetric flask using absolute ethanol to prepare a 1% (c=1) solution. Ensure the solid is completely dissolved.
- Instrument Calibration: Calibrate the polarimeter using a blank cell filled with absolute ethanol. The reading should be zeroed.
- Sample Measurement: Rinse and fill a 1 dm (10 cm) polarimeter cell with the prepared sample solution, ensuring no air bubbles are present in the light path.
- Place the sample cell in the polarimeter and record the observed rotation (α) at a specified temperature (e.g., 20°C) using the sodium D-line (589 nm).
- Calculation: Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (l \times c)$ where: α = observed rotation in degrees l = path length of the cell in decimeters (dm) c = concentration of the solution in g/mL.
- Compare the calculated value to the literature value to confirm identity.[15]



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Caption: A typical experimental workflow for chiral resolution.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. Di-p-anisoyltartaric acid is classified as a skin and eye irritant.[8][16]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[7][17]
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[18]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[8][17]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Di-p-anisoyltartaric acid is a powerful and versatile tool for stereochemical control in chemistry. Its well-defined physicochemical properties—particularly its solubility profile, crystalline nature, and strong chirality—make it an exemplary chiral resolving agent. By understanding the principles behind its function and applying rigorous experimental protocols for its characterization and use, researchers can confidently and effectively harness its capabilities to produce enantiomerically pure compounds, advancing the frontiers of pharmaceutical and chemical innovation.

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- [31. 50583-51-2 CAS MSDS \(Di-p-anisoyl-L-tartaric acid\) Melting Point Boiling Point Density CAS Chemical Properties \[chemicalbook.com\]](#)
- [To cite this document: BenchChem. \[Introduction: The Critical Role of Chirality in Modern Chemistry\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3025338/docs#introduction-the-critical-role-of-chirality-in-modern-chemistry\]](#)

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